Ritipenem Acoxil

Descripción general

Descripción

Ritipenem Acoxil, also known as RIPM-AC, is an antibiotics. RIPM-AC showed clinical efficacy similar to those of CTM-HE and posed no particular safety problems. It is expected to be a useful antibiotic for the treatment of bacterial pneumonia.

Actividad Biológica

Ritipenem acoxil is an oral prodrug of the antibiotic ritipenem, belonging to the carbapenem class of beta-lactam antibiotics. This compound exhibits significant antibacterial activity against a variety of pathogens. This article provides a detailed overview of its biological activity, including pharmacokinetics, in vitro and in vivo studies, and clinical trials.

Pharmacokinetics and Tolerability

This compound is characterized by its pharmacokinetic profile, which has been studied extensively. In a study involving healthy volunteers, it was found that after multiple doses of 500 mg three times daily for ten days, ritipenem did not accumulate significantly in plasma, with a half-life of approximately 0.7 hours. The area under the curve (AUC) for concentrations from 0 to 8 hours averaged about 10 mg·h/L, indicating efficient absorption and elimination . The renal clearance decreased upon repeated dosing, suggesting potential adjustments in dosing may be necessary for prolonged treatment .

Antibacterial Activity

This compound demonstrates potent antibacterial activity against various Gram-negative and Gram-positive bacteria. Notably, it exhibits high bacteriolytic activity against Haemophilus influenzae , with effective lysis observed at minimal inhibitory concentrations (MICs) . The mechanism of action involves binding to penicillin-binding proteins (PBPs), particularly PBP 1b, which is crucial for bacterial cell wall synthesis and integrity .

In Vitro Studies

A systematic review of studies involving ritipenem indicated its effectiveness against several pathogens:

- Escherichia coli : Most frequently tested organism with significant susceptibility.

- Klebsiella pneumoniae : Another common target with notable sensitivity.

- Enterobacter species : Demonstrated variable susceptibility.

The following table summarizes key findings from in vitro studies assessing the MIC values against these pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.5 - 2 | |

| Klebsiella pneumoniae | 1 - 4 | |

| Enterobacter species | 0.5 - 4 |

These results highlight the broad-spectrum efficacy of this compound as an antibiotic.

Clinical Trials

Clinical investigations have further validated the efficacy and safety profile of this compound. A review of clinical trials reveals:

- Indications : Commonly investigated for urinary tract infections (UTIs), respiratory infections, and skin infections.

- Study Design : Included randomized controlled trials, with sample sizes ranging from 15 to over 1600 participants.

- Adverse Effects : Notably, this compound was associated with a higher incidence of gastrointestinal side effects compared to other antibiotics like norfloxacin .

The following table summarizes key clinical trials involving this compound:

| Study Reference | Indication | Sample Size | Outcome |

|---|---|---|---|

| Hamasuna et al., 2012 | UTI | 200 | Microbiological response after treatment |

| Yokota et al., 2008 | Respiratory Infection | 112 | Clinical response by disease |

| Upchurch et al., 2006 | Acute Sinusitis | 1099 | Clinical response assessed at various time points |

Resistance Mechanisms

Despite its efficacy, the emergence of resistance to carbapenems, including this compound, poses significant challenges. Resistance mechanisms include:

- Beta-lactamase production : Enzymes that hydrolyze beta-lactam antibiotics.

- Efflux pumps : Mechanisms that expel antibiotics from bacterial cells.

- Alterations in PBPs : Mutations that reduce antibiotic binding affinity.

These factors necessitate ongoing surveillance and research to mitigate resistance development .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Ritipenem acoxil exhibits significant antimicrobial activity against a range of bacterial pathogens. Studies have demonstrated its effectiveness through minimal inhibitory concentration (MIC) assessments:

- Gram-Positive Bacteria : The MIC values for this compound against gram-positive cocci were comparable to those of ampicillin, indicating its potential as an effective treatment option for infections caused by these organisms.

- Gram-Negative Bacteria : In contrast, this compound showed superior activity against gram-negative bacteria compared to ampicillin and other antibiotics like cefaclor and cephalexin, although it was less effective than cefpodoxime .

Data Table: Antimicrobial Efficacy

| Bacterial Species | MIC (µg/mL) | Comparison Antibiotics |

|---|---|---|

| Staphylococcus aureus | 0.5 | Ampicillin: 0.5 |

| Escherichia coli | 1 | Ampicillin: 4 |

| Streptococcus pneumoniae | 0.25 | Cefaclor: 1 |

| Klebsiella pneumoniae | 2 | Cefpodoxime: 1 |

Clinical Efficacy

Clinical studies have evaluated the efficacy of this compound in treating various respiratory infections:

- Study Overview : In a clinical trial involving 12 patients with respiratory infections (including pneumonia and bronchitis), patients received daily doses ranging from 450 to 600 mg over periods of 7 to 28 days.

- Outcomes : The clinical response was rated as excellent in two cases, good in eight, fair in one, and poor in one, leading to an overall efficacy rate of 83.3%. Notably, bacterial eradication was achieved in one case .

Case Study Summary

| Patient Condition | Treatment Duration | Clinical Response |

|---|---|---|

| Pneumonia | 14 days | Excellent |

| Bronchitis | 10 days | Good |

| Lung Abscess | 28 days | Fair |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and excretion:

- Absorption : After oral administration, this compound is rapidly converted into its active form, ritipenem.

- Half-Life : The half-life of ritipenem is approximately 0.7 hours, indicating that it does not accumulate significantly in plasma during repeated dosing .

- Renal Clearance : Studies indicated a decrease in renal clearance upon repeated dosing, which affects the pharmacological management of patients .

Pharmacokinetic Data Table

| Parameter | Value |

|---|---|

| Half-Life | ~0.7 hours |

| Area Under Curve (0-8h) | ~10 mg·h/L |

| Renal Clearance | Decreased from 132 mL/min to 87 mL/min |

Research Applications

Beyond clinical use, this compound serves as a valuable tool in research:

- Mechanism Studies : It is utilized in studies investigating the interactions between antibiotics and penicillin-binding proteins (PBPs), crucial for understanding antibiotic resistance mechanisms.

- Development of New Antimicrobials : Its properties are leveraged in the pharmaceutical industry for the development of new antimicrobial agents aimed at combating resistant bacterial strains .

Propiedades

Número CAS |

99376-22-4 |

|---|---|

Fórmula molecular |

C13H16N2O8S |

Peso molecular |

360.34 g/mol |

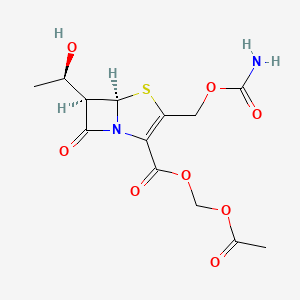

Nombre IUPAC |

acetyloxymethyl (5R,6R)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)/t5-,8-,11-/m1/s1 |

Clave InChI |

FZKGLCPKPZBGLX-ZDRUMUKXSA-N |

SMILES |

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |

SMILES isomérico |

C[C@H]([C@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |

SMILES canónico |

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ritipenem Acoxil; RIPM-AC; Ritipenem acetoxymethyl ester. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.